3-benzyl-2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
Description
This compound belongs to the quinazolinone family, a class of heterocyclic molecules known for diverse pharmacological activities. Its structure features:
- A quinazolin-4(3H)-one core.
- A benzyl group at position 2.
- A 1,2,4-oxadiazole ring substituted with a 2-chlorophenyl group at position 3, linked via a methylthio bridge at position 2.
The oxadiazole ring contributes to aromatic stacking interactions, while the thioether linkage may influence redox properties .
Properties
IUPAC Name |
3-benzyl-2-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN4O2S/c25-19-12-6-4-10-17(19)22-27-21(31-28-22)15-32-24-26-20-13-7-5-11-18(20)23(30)29(24)14-16-8-2-1-3-9-16/h1-13H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJJDDCURYIGPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-benzyl-2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one generally involves multi-step synthetic routes:
Formation of the Quinazolinone Core:
This might involve the cyclization of anthranilic acid derivatives with appropriate reagents like formamide.
Incorporation of the Oxadiazole Ring:
Typically prepared via a cyclodehydration reaction of hydrazides with carboxylic acids.
Benzylation and Thiolation:
The final steps include introducing the benzyl and thio groups via nucleophilic substitution reactions.
Industrial Production Methods: Scaling up the laboratory procedures to industrial production requires optimizing reaction conditions for cost efficiency and yield:
Employing continuous flow reactors.
Using efficient catalysts and greener solvents to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction:
The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction may alter the quinazolinone core or other functional groups.
Substitution Reactions:
The presence of the chlorophenyl group allows for nucleophilic aromatic substitution.
The oxadiazole ring can participate in various electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents like m-chloroperbenzoic acid.
Reducing agents such as lithium aluminum hydride.
Nucleophiles like thiols and amines for substitution reactions.
Major Products Formed:
Sulfoxides or sulfones from oxidation.
Substituted quinazolines and oxadiazoles from substitution reactions.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 3-benzyl-2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one exhibit significant antimicrobial properties. A study demonstrated the synthesis of various quinazolinone derivatives with antimicrobial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Key Findings:
- Compounds with halogen substitutions (e.g., bromo or iodo groups) showed enhanced antimicrobial efficacy.
- The compound's structure suggests potential synergistic effects due to the presence of both quinazolinone and oxadiazole moieties.
Anticancer Activity
Quinazolinone derivatives are well-documented for their anticancer properties. The incorporation of the oxadiazole ring in this compound may enhance its effectiveness against various cancer cell lines.
Mechanisms of Action:
- Induction of apoptosis and cell cycle arrest have been observed in related compounds.
- A case study reported a derivative with an IC50 value of 0.35 µM against EGFR, indicating strong inhibitory effects on cancer cell proliferation .
Synthetic Methods
The synthesis of this compound typically involves several key steps:
- Formation of the oxadiazole ring using appropriate precursors.
- Coupling reactions to attach the benzyl and chlorophenyl groups.
- Purification through techniques such as column chromatography.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Antimicrobial Efficacy : In vitro studies demonstrated that derivatives bearing specific functional groups exhibited potent activity against a range of microbial strains .
- Antitumor Properties : Research into similar quinazolinone compounds revealed promising results in inhibiting tumor growth and inducing apoptosis in various cancer cell lines .
Mechanism of Action
The compound's mechanism of action depends on its interaction with biological targets:
Molecular Targets:
May target specific enzymes or receptors involved in disease pathways.
Pathways Involved:
Inhibiting or activating certain biochemical pathways, depending on its structure and functional groups.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Variations on the Oxadiazole Ring
Halogen-Substituted Phenyl Groups
- 3-(4-Chlorobenzyl)-2-(((3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one (CAS 2034326-72-0): Replaces 2-chlorophenyl with 4-fluorophenyl. Fluorine’s electronegativity enhances polarity and bioavailability compared to chlorine. No direct bioactivity data reported, but fluorinated analogs often exhibit improved pharmacokinetics .
3-(4-Chlorobenzyl)-2-(((3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one (CAS 2034520-66-4):
Electron-Donating vs. Electron-Withdrawing Groups
3-(4-Chlorobenzyl)-2-(((3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one (CAS 1793867-08-9):
- 3-(4-Chlorobenzyl)-2-(((3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one: Trifluoromethyl group (strongly electron-withdrawing) enhances metabolic stability and membrane permeability. CF3-substituted analogs in pesticidal studies show EC50 values as low as 22.1 μg/mL against Xanthomonas axonopodis .
Core Heterocycle Modifications
- 2-(((2-(3-Chlorophenyl)-5-Methyloxazol-4-yl)methyl)thio)-3-Ethylquinazolin-4(3H)-one (CAS 1114654-46-4):
- Replaces 1,2,4-oxadiazole with oxazole.
- Oxazole’s reduced aromaticity and hydrogen-bonding capacity may lower target affinity.
- Ethyl group at position 3 increases hydrophobicity vs. benzyl in the target compound .
Biological Activity
3-benzyl-2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a quinazolinone backbone and incorporates a 1,2,4-oxadiazole moiety, which enhances its pharmacological profile. The focus of this article is to explore the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is C24H17ClN4O2S, with a molecular weight of 460.94 g/mol . The structural complexity arises from the presence of multiple functional groups that contribute to its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacteria and fungi. A study evaluated the antimicrobial activity of quinazolinone derivatives against several strains including Staphylococcus aureus, Escherichia coli, and Candida albicans using the broth microdilution method. The minimum inhibitory concentrations (MICs) were determined, revealing promising results for certain derivatives .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 64 |
Antitumor Activity
The anticancer potential of this compound has also been investigated. Quinazolinone derivatives have been reported to induce apoptosis and inhibit cell proliferation in various cancer cell lines. For example, compounds with similar structures demonstrated significant antiproliferative effects against human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The mechanisms involved include cell cycle arrest and modulation of apoptotic pathways .
| Cell Line | IC50 (µM) |
|---|---|
| A549 | <10 |
| MCF7 | <15 |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been explored in various studies. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential therapeutic applications in treating inflammatory diseases .
Case Studies
Several case studies highlight the efficacy of quinazolinone derivatives in clinical settings:
- Case Study on Antimicrobial Resistance : A study investigated the use of quinazolinones in combination with traditional antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives enhanced the antibacterial activity of existing antibiotics, suggesting a potential strategy for overcoming resistance .
- Cytotoxicity Assessment : In vitro assays demonstrated that some derivatives exhibited cytotoxic effects on cancer cells while sparing normal cells. This selectivity is crucial for developing safer anticancer therapies .
Q & A
Q. Table 1: Optimized Reaction Conditions from Literature
| Step | Solvent/Catalyst | Temperature | Yield Improvement | Reference |
|---|---|---|---|---|
| Quinazolinone formation | Methanol + HCl | Reflux | 75–80% | |
| Oxadiazole cyclization | PEG-400 + Bleaching Clay | 70–80°C | 85% purity | |
| Thioether coupling | DMF, K₂CO₃ | RT | 90% regioselectivity |
Basic: Which spectroscopic techniques are critical for characterizing this compound, and how can overlapping spectral signals be resolved?
Methodological Answer:
- Primary Techniques :
- ¹H/¹³C NMR : Assign signals using DEPT-135 and HSQC for quaternary carbons and sulfur-linked CH₂ groups .
- IR Spectroscopy : Confirm thioether (C–S, ~650 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) moieties .
- Resolving Overlaps :
- Use 2D NMR (e.g., COSY, NOESY) to differentiate aromatic protons in the quinazolinone and chlorophenyl groups .
- High-resolution mass spectrometry (HRMS) to validate molecular ion peaks when isotopic patterns (e.g., Cl) complicate interpretation .
Advanced: How can contradictions between in vitro and in vivo biological activity data be systematically addressed?
Methodological Answer:
Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability) or off-target effects. A stepwise approach includes:
Metabolic Stability Assays : Use liver microsomes to identify rapid degradation pathways (e.g., oxidation of the benzyl group) .
Prodrug Design : Introduce acetyl-protected thiol groups to enhance bioavailability .
Target Engagement Studies : Employ SPR (surface plasmon resonance) to confirm binding to intended enzymes (e.g., kinase targets) in physiological conditions .
In Silico Modeling : Compare docking poses (e.g., AutoDock Vina) to assess binding mode consistency across species .
Q. Table 2: Case Study on Resolving Activity Contradictions
| Assay Type | Observed Activity | Adjusted Parameter | Outcome | Reference |
|---|---|---|---|---|
| In vitro (enzyme) | IC₅₀ = 2 µM | Added serum proteins | IC₅₀ increased to 15 µM | |
| In vivo (murine) | No efficacy | Prodrug modification | 40% tumor reduction |
Advanced: What strategies are effective for designing analogues with improved target selectivity?
Methodological Answer:
- Substituent Variation :
- Quinazolinone Core : Introduce electron-withdrawing groups (e.g., –F) at position 3 to enhance kinase inhibition .
- Oxadiazole Ring : Replace 2-chlorophenyl with 3,5-dimethoxyphenyl to reduce off-target binding .
- Computational Guidance :
- Perform MD simulations (e.g., GROMACS) to predict conformational stability in target binding pockets .
- Use QSAR models to prioritize substituents based on Hammett constants (σ) and π-hydrophobicity .
Q. Table 3: Analogue Design and Selectivity Trends
| Substituent Position | Modification | Target Affinity (ΔKd) | Off-Target Reduction | Reference |
|---|---|---|---|---|
| Quinazolinone (C3) | –F substitution | +30% | 20% lower CYP3A4 binding | |
| Oxadiazole (C5) | 3,5-diOCH₃ phenyl | +45% | 50% fewer kinase off-targets |
Advanced: How can reaction mechanisms for key synthetic steps (e.g., oxadiazole formation) be validated experimentally?
Methodological Answer:
- Isotopic Labeling : Use ¹⁵N-labeled precursors to track nitrogen incorporation during oxadiazole cyclization .
- Intermediate Trapping : Quench reactions at 50% completion and isolate intermediates via column chromatography (e.g., nitro precursors) .
- Kinetic Studies : Monitor activation energy (Eₐ) via DSC (differential scanning calorimetry) to distinguish concerted vs. stepwise mechanisms .
Basic: What are the best practices for ensuring reproducibility in biological activity assays?
Methodological Answer:
- Standardized Protocols :
- Use identical cell lines (e.g., HepG2 for cytotoxicity) across studies .
- Normalize enzyme concentrations (e.g., 10 nM tyrosine kinase) in inhibition assays .
- Data Validation :
- Include positive controls (e.g., staurosporine for kinase assays) and report Z’-factors for assay robustness .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
